1,2,3-Trimethyl-1H-benzo[g]indole
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Overview
Description
1,2,3-Trimethyl-1H-benzo[g]indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a benzo ring fused to an indole core with three methyl groups attached at positions 1, 2, and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-1H-benzo[g]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid and temperature, can vary depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-1H-benzo[g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indole to its corresponding indoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinone derivatives, which can have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
1,2,3-Trimethyl-1H-benzo[g]indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-1H-benzo[g]indole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2-Trimethyl-1H-benzo[e]indole
- 2,3,3-Trimethyl-4,5-benzoindolenine
- 2,3,3-Trimethylnaphtho[1,2-d]pyrrole
Uniqueness
1,2,3-Trimethyl-1H-benzo[g]indole is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other indole derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
91584-98-4 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1,2,3-trimethylbenzo[g]indole |
InChI |
InChI=1S/C15H15N/c1-10-11(2)16(3)15-13(10)9-8-12-6-4-5-7-14(12)15/h4-9H,1-3H3 |
InChI Key |
BFRYBUCMYAYPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC3=CC=CC=C32)C)C |
Origin of Product |
United States |
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